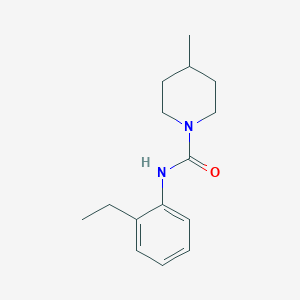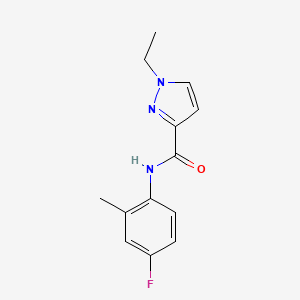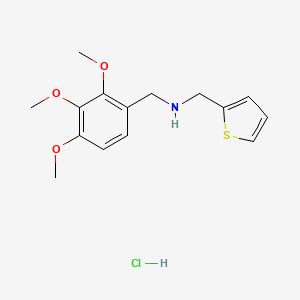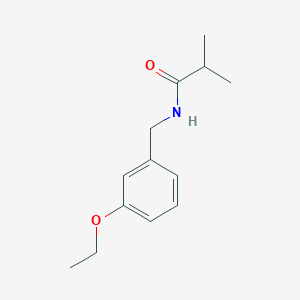
N-(2-ethylphenyl)-4-methyl-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-4-methyl-1-piperidinecarboxamide, commonly known as Ephenidine, is a dissociative anesthetic and a research chemical that is being widely studied in the field of medicinal chemistry. Ephenidine is a phenylpiperidine derivative and has shown promising results in the treatment of various neurological and psychiatric disorders.
作用机制
The exact mechanism of action of Ephenidine is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the transmission of pain signals. By blocking these receptors, Ephenidine is able to reduce pain perception and induce a dissociative state.
Biochemical and Physiological Effects:
Ephenidine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Ephenidine has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
实验室实验的优点和局限性
One of the main advantages of using Ephenidine in lab experiments is its high potency and selectivity for NMDA receptors. This makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using Ephenidine in lab experiments is its potential for abuse and dependence. Therefore, it should be handled with caution and only used by trained professionals.
未来方向
There are several future directions for the study of Ephenidine. One area of research is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of Ephenidine use on the brain and body. Additionally, the potential use of Ephenidine as an anesthetic agent in clinical settings should be explored further.
Conclusion:
In conclusion, Ephenidine is a promising research chemical that has shown potential in the treatment of various neurological and psychiatric disorders. Its unique mechanism of action and pain-relieving properties make it a valuable tool for studying the role of NMDA receptors in these disorders. However, its potential for abuse and dependence should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the therapeutic potential and long-term effects of Ephenidine.
合成方法
The synthesis of Ephenidine involves the reaction of 2-ethylbenzaldehyde with 4-methylpiperidine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with chloroacetyl chloride to produce Ephenidine. The purity of Ephenidine can be enhanced by recrystallization from ethanol.
科学研究应用
Ephenidine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Ephenidine has also been studied for its potential use as an anesthetic agent due to its dissociative properties.
属性
IUPAC Name |
N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-13-6-4-5-7-14(13)16-15(18)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYEGRQZOPHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)


![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)


![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)

![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![1-(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5432000.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)

![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)